Physicochemical Property Comparison: 4-Methyl-1-propyl-1H-pyrazol-3-amine vs. 3-Aminopyrazole
In the absence of direct experimental data, a class-level comparison based on calculated physicochemical properties provides a baseline for differentiation. 4-Methyl-1-propyl-1H-pyrazol-3-amine is predicted to have significantly higher lipophilicity and a larger molecular size compared to the unsubstituted core scaffold, 3-aminopyrazole [1]. The addition of methyl and propyl groups increases the number of rotatable bonds and molecular weight, which can influence membrane permeability and binding kinetics [1].
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 139.2 g/mol; Rotatable Bonds: 2; H-Bond Donors: 2; H-Bond Acceptors: 3 [1][2] |
| Comparator Or Baseline | 3-Aminopyrazole (C3H5N3): MW: 83.09 g/mol; Rotatable Bonds: 0; H-Bond Donors: 2; H-Bond Acceptors: 3 [1] |
| Quantified Difference | Target compound has 67% higher molecular weight and 2 additional rotatable bonds. Predicted lipophilicity (cLogP) is significantly higher (qualitative assessment). |
| Conditions | Computational property prediction based on chemical structure. |
Why This Matters
These property differences are fundamental for structure-activity relationship (SAR) studies, where changes in lipophilicity and molecular flexibility directly affect target engagement and pharmacokinetic profiles.
- [1] m.chem960.com. 1174877-75-8 ((4-methyl-1-propyl-1H-pyrazol-3-amine). Calculated Properties. (Accessed 2026-04-23). View Source
- [2] BuildingBlock.bocsci.com. 4-Methyl-1-propyl-1H-pyrazol-3-amine - CAS 1174877-75-8. Product Page. (Accessed 2026-04-23). View Source
